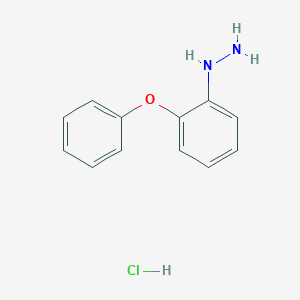

(2-Phenoxy-phenyl)-hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-phenoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVCMGYLUIMOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-96-7 | |

| Record name | Hydrazine, (2-phenoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109221-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-phenoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Phenoxy-phenyl)-hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenoxy-phenyl)-hydrazine hydrochloride is a substituted aromatic hydrazine derivative that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural motif, combining a phenylhydrazine core with a phenoxy substituent at the ortho position, imparts distinct chemical reactivity and biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents. As a cornerstone reagent, its primary application lies in the Fischer indole synthesis, a powerful method for constructing the indole nucleus—a privileged scaffold in numerous pharmaceuticals.[1][2] Furthermore, the broader class of hydrazine derivatives has demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities, suggesting a promising future for this compound in medicinal chemistry.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. While specific experimental data for this particular substituted hydrazine is not extensively documented, the properties can be inferred from closely related analogues and the parent compound, phenylhydrazine hydrochloride.

| Property | Value/Description | Source(s) |

| CAS Number | 109221-96-7 | [5][6] |

| Molecular Formula | C₁₂H₁₃ClN₂O | [6] |

| Molecular Weight | 236.7 g/mol | [6] |

| Appearance | Expected to be a crystalline solid, likely white to off-white or beige, similar to other phenylhydrazine hydrochlorides. Phenylhydrazines can darken upon exposure to air and light. | [7][8] |

| Melting Point | Not explicitly reported for the 2-phenoxy derivative. For comparison, the related (4-phenoxy-phenyl)-hydrazine has a melting point of 56-57 °C, and phenylhydrazine hydrochloride melts at 250-254 °C with decomposition. | [6][9] |

| Boiling Point | Not explicitly reported. Phenylhydrazine decomposes at its boiling point of 243.5 °C. | [10] |

| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol, similar to phenylhydrazine hydrochloride. | [7][11] |

| Stability | Stable under recommended storage conditions, though sensitive to light and air. Should be stored in a tightly closed container in a cool, well-ventilated area. | [7] |

Synthesis of this compound

The synthesis of this compound typically follows a well-established pathway for the preparation of substituted phenylhydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[12][13]

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Phenoxyaniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, dissolve 2-phenoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 2-phenoxydiazonium chloride salt.[14]

Step 2: Reduction of 2-Phenoxydiazonium Chloride

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it to -20 °C.[15]

-

Add the cold reducing solution dropwise to the freshly prepared diazonium salt solution while maintaining a low temperature.

-

After the addition is complete, continue stirring the mixture for an additional hour.

-

The resulting precipitate of this compound is then collected by suction filtration.

-

Wash the solid product with a cold solvent, such as brine or diethyl ether, to remove impurities.[14]

-

Dry the purified product in vacuo at a low temperature.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and the Fischer Indole Synthesis

The chemical reactivity of this compound is primarily dictated by the hydrazine moiety, which is a potent nucleophile. This reactivity is harnessed in one of the most significant applications of this compound: the Fischer indole synthesis.[16] This reaction provides an efficient route to construct the indole ring system, a core structure in many biologically active molecules.[2]

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[16][18] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[16][18]

Experimental Protocol: Fischer Indole Synthesis of a Phenoxy-Substituted Indole

-

In a round-bottom flask, combine this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents).

-

Add a suitable solvent and acid catalyst. For example, glacial acetic acid can serve as both the solvent and catalyst.[19] Alternatively, a mixture of an alcohol and a stronger acid like polyphosphoric acid can be used.[17]

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrates and catalyst used, ranging from room temperature to reflux for several hours.[1][18]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a strong acid was used, carefully neutralize the mixture with a base, such as a 1 M sodium hydroxide solution.[1]

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired phenoxy-substituted indole.[1]

Caption: Mechanistic pathway of the Fischer indole synthesis.

Applications in Drug Development and Medicinal Chemistry

Hydrazine and its derivatives have long been recognized for their diverse pharmacological activities.[4] The incorporation of a phenoxy group into the phenylhydrazine scaffold can modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to enhanced biological activity and selectivity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing the hydrazide-hydrazone moiety.[20] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.[21][22] For instance, certain quinazolinone hydrazine derivatives have been investigated as MET kinase inhibitors, a target in cancer therapy.[21] While specific studies on the anticancer activity of this compound are limited, the synthesis of its derivatives for evaluation as potential anticancer agents is a promising area of research.[20]

Antimicrobial and Anti-inflammatory Activities

Hydrazone derivatives have also demonstrated significant antimicrobial and anti-inflammatory properties.[4] The 2-phenoxyphenyl ring system, in particular, has been identified as a pharmacophore in molecules with analgesic and anti-inflammatory effects.[3] The synthesis of hybrid molecules that combine the hydrazone functionality with the 2-phenoxyphenyl scaffold presents a rational approach to developing novel therapeutic agents in these areas.[3]

Safety and Handling

Substituted phenylhydrazines and their hydrochloride salts are toxic and should be handled with appropriate safety precautions.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[7]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]

Analytical Characterization

The identity and purity of this compound and its derivatives can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[23]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[24]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[24]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biologically important indole-containing molecules via the Fischer indole synthesis. The presence of the phenoxy group offers opportunities for further structural modifications to modulate its properties and biological activity. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of related hydrazine and phenoxy-containing compounds underscores the importance of this compound as a lead scaffold for the design and development of novel therapeutic agents. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355.

- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.

- Asadi, M., et al. (2015). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 859-867.

- Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis.

- Kumar, A., et al. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 108-114.

- Al-Awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355.

- Al-Ostoot, F. H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1029642.

- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Inform

- Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. Organic Letters, 9(12), 2353-2356.

- Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.

- Hupfer, H. (1965). Process for the production of phenylhydrazine hydrochloride. U.S.

- Deadman, J. J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2828.

- Nawrot-Hadzik, I., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8039.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.... The Royal Society of Chemistry.

- Eling, T. E., et al. (1986). Phenylhydrazones as new good substrates for the dioxygenase and peroxidase reactions of prostaglandin synthase: Formation of iron(III)-.sigma.-phenyl complexes. Biochemistry, 25(20), 5878-5886.

- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2018). Journal of Phytochemistry & Biochemistry, 2(1), 1-5.

- ChemicalBook. (n.d.). Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.

- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.

- Wikipedia. (2023). Phenylhydrazine. Wikipedia.

- chemeurope.com. (n.d.). Phenylhydrazine. chemeurope.com.

- Tzankova, P. D., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6211.

- Szafranski, K., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. Molecules, 26(11), 3183.

- Parchem. (n.d.). Phenylhydrazine Hydrochloride (CAS 59-88-1): Chemical Properties & Synthesis Guide. Parchem.

- Wang, L., et al. (2014). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 74, 565-573.

- Lu, S. (2012). Preparation process for phenylhydrazine hydrochloride.

- Eureka. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- Li, J., & Wang, Y. (2014). Synthetic method of phenylhydrazine hydrochloride.

- Diehr, H. J., & Lawson, J. A. (1994). Insecticidal phenylhydrazine derivatives. U.S.

- Guidechem. (n.d.). (4-phenoxy-phenyl)-hydrazine 17672-28-5. Guidechem.

- Chen, J., et al. (2022).

- NIST. (n.d.). Phenylhydrazine hydrochloride. NIST WebBook.

- Lindsley, C. W., et al. (2011). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 441-444.

- BLD Pharm. (n.d.). 109221-96-7|(2-Phenoxyphenyl)hydrazine hydrochloride. BLD Pharm.

- Eureka. (n.d.). Synthesis method for bifenazate.

- Li, J., & Wang, Y. (2014). Synthetic method of phenylhydrazine hydrochloride.

- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride synthesis. ChemicalBook.

- Djuidje, E. N., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(13), 5284.

- Djuidje, E. N., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes-Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(13), 5284.

- Zhou, D., et al. (2017).

- Zhang, H., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 165-172.

- Elam Pharma. (n.d.). Phenylhydrazine HCl Manufacturer - CAS 59-88-1. Elam Pharma.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. 109221-96-7|(2-Phenoxyphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemiis.com [chemiis.com]

- 8. Phenylhydrazine [chemeurope.com]

- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 12. US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 13. Phenylhydrazine HCl Manufacturer - CAS 59-88-1 [elampharma.com]

- 14. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. US5367093A - Insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 21. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. rsc.org [rsc.org]

- 24. Phenylhydrazine hydrochloride [webbook.nist.gov]

(2-Phenoxy-phenyl)-hydrazine hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

This document provides an in-depth technical overview of (2-Phenoxy-phenyl)-hydrazine hydrochloride (CAS Number: 109221-96-7), a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, reactivity, potential applications, and safe handling.

Introduction and Strategic Importance

This compound is a substituted aromatic hydrazine derivative. Its molecular structure, featuring a phenoxy group at the ortho position to the hydrazine moiety, makes it a valuable precursor in organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[1][2]

While not as commonly documented as simpler aryl hydrazines, the "2-phenoxyphenyl" scaffold is of significant interest in medicinal chemistry. Analogous structures have demonstrated a range of biological activities, including analgesic and anti-inflammatory properties.[3] This suggests that this compound serves as a key building block for the synthesis of novel therapeutic agents and other complex organic molecules. Its primary utility lies in its reactive hydrazine group, which is a versatile functional handle for constructing nitrogen-containing heterocycles and other key pharmacophores.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be summarized, and others can be inferred from its structure and comparison to related compounds like phenylhydrazine hydrochloride.

| Property | Value | Source |

| CAS Number | 109221-96-7 | [2] |

| Molecular Formula | C₁₂H₁₃ClN₂O | Chemrio |

| Molecular Weight | 236.70 g/mol | Chemrio |

| Appearance | Expected to be a crystalline solid, similar to other aryl hydrazine hydrochlorides. | N/A |

| Melting Point | Not specified. Phenylhydrazine hydrochloride melts at 250-254 °C with decomposition. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol. | N/A |

Structural Confirmation and Spectroscopic Analysis:

-

¹H NMR: Expected signals would include aromatic protons from both phenyl rings, with distinct splitting patterns due to the ortho substitution. Protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals.

-

¹³C NMR: The spectrum would show 12 distinct carbon signals corresponding to the two aromatic rings. The carbon attached to the hydrazine group would be a key indicator. For comparison, spectral data for (2-methoxyphenyl)hydrazine hydrochloride is available and can serve as a reference.[4][5]

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-N stretching, and C-O-C stretching from the ether linkage, as well as aromatic C-H and C=C absorptions.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) and characteristic fragmentation patterns.

Synthesis Protocol: A Representative Methodology

The synthesis of this compound is analogous to the well-established preparation of other aryl hydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[6][7] The starting material for this synthesis is 2-phenoxyaniline.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Phenoxyaniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-phenoxyaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (approx. 3 equivalents).

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature to ensure the stability of the diazonium salt.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the 2-phenoxybenzenediazonium chloride solution is now complete.

Step 2: Reduction of the Diazonium Salt

-

Reducing Agent Preparation: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂) (2.5 - 3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Reduction: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred tin(II) chloride solution. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Precipitation: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The this compound will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold brine or diethyl ether to remove impurities.

-

Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to yield this compound. The product can be used in subsequent steps without further purification if a high-purity starting material was used.[7]

Synthesis Workflow Diagram

Caption: General reaction scheme for hydrazone formation.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this compound. However, based on the known hazards of phenylhydrazine hydrochloride and other related compounds, it must be handled with extreme caution. [8][9][10] Potential Hazards:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. [8][10]Phenylhydrazine compounds can cause damage to the liver, kidneys, and blood. [10]* Irritation: Expected to cause skin and serious eye irritation. [8][10]* Sensitization: May cause an allergic skin reaction. [9][10]* Long-Term Effects: Suspected of causing genetic defects and cancer (carcinogenicity). [8][9]It may also cause damage to organs through prolonged or repeated exposure. [10]* Environmental Hazards: Likely to be very toxic to aquatic life. Recommended Handling Procedures:

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. * Handling: Avoid creating dust. Do not breathe dust, vapors, or mists. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area. [8]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention. [8] * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. * Keep locked up or in an area accessible only to qualified personnel. * The compound is likely sensitive to light, air, and moisture (hygroscopic). Store under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This compound is a specialized chemical intermediate with significant potential, particularly in the field of medicinal chemistry for the development of new analgesic and anti-inflammatory drugs. While detailed public data on this specific molecule is scarce, a robust understanding of its synthesis, reactivity, and hazards can be established through analogy with closely related compounds. Researchers and drug development professionals should handle this compound with appropriate caution, recognizing its potential hazards while leveraging its synthetic versatility.

References

- Asadipour, A., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 449–457. [Link]

- PubChem. 2-Methoxyphenylhydrazine Hydrochloride.

- ResearchGate. (2025-08-07).

- National Center for Biotechnology Information. (2022).

- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.

- ResearchGate.

- ResearchBib.

- BOJNSCI. This compound. [Link]

Sources

- 1. (2-Phenoxy-phenyl)-hydrazin,Hydrochlorid; (2-phenoxyphenyl)hydrazine; (2-PHENOXY-PHENYL)-HYDRAZINE,HCL,hydrochloride; (2-Phenoxyphenyl)hydrazine hydrochloride | Chemrio [bacdqxz.sinmyth.com:9999]

- 2. This compound [bojnsci.com]

- 3. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5) IR Spectrum [m.chemicalbook.com]

- 6. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. riccachemical.com [riccachemical.com]

- 10. fishersci.com [fishersci.com]

Molecular structure of (2-Phenoxy-phenyl)-hydrazine hydrochloride

An In-depth Technical Guide on the Molecular Structure of (2-Phenoxy-phenyl)-hydrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of this compound, a key chemical intermediate. Our focus is on the precise elucidation of its molecular structure through modern analytical techniques, the rationale behind these experimental choices, and its practical application in synthetic chemistry.

Compound Overview and Significance

This compound, with CAS Number 2620-83-9, is a salt of the hydrazine derivative bearing a phenoxy substituent ortho to the hydrazine group. Its chemical formula is C₁₂H₁₃ClN₂O, and it has a molecular weight of approximately 236.70 g/mol . This compound is not typically an active pharmaceutical ingredient itself but serves as a critical precursor, most notably in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis. Its strategic importance lies in the pre-installed phenoxy group, which can be a key pharmacophore or a directing group in subsequent synthetic transformations. Understanding its precise three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing efficient synthetic routes for complex target molecules.

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of proof.

Core Chemical Structure

The molecule consists of a central phenyl ring substituted with a hydrazine hydrochloride group (-NHNH₃⁺Cl⁻) and an adjacent phenoxy group (-O-Ph). The ortho-relationship between these two bulky substituents imposes significant steric and electronic effects that dictate the molecule's preferred conformation and reactivity.

Spectroscopic Verification

Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for determining the connectivity of a molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. Due to the electron-withdrawing nature of the phenoxy and hydrazine groups, these protons would appear in the downfield region (typically 6.8-7.8 ppm). The N-H protons of the hydrazine hydrochloride salt would likely appear as broad signals further downfield, and their integration would correspond to three protons.

-

¹³C NMR: The carbon NMR would display 12 distinct signals in the aromatic region (approx. 110-160 ppm), confirming the presence of 12 unique carbon atoms in the structure, assuming no accidental signal overlap.

B. Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass of the parent cation.

-

Expected Observation: The analysis would be performed in positive ion mode. The expected primary ion would be the protonated free base, [(C₁₂H₁₂N₂O) + H]⁺, with a mass-to-charge ratio (m/z) of approximately 201.10. The detection of this ion confirms the molecular weight of the organic portion of the salt.

C. Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the functional groups present.

-

Key Expected Bands:

-

N-H Stretching: Strong, broad absorptions in the 2500-3200 cm⁻¹ range, characteristic of an amine salt (R-NH₃⁺).

-

C-O-C Stretching: A strong, sharp band around 1200-1250 cm⁻¹ corresponding to the aryl ether linkage.

-

C=C Stretching: Multiple sharp peaks in the 1400-1600 cm⁻¹ region, indicative of the aromatic rings.

-

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common pathway involves the diazotization of 2-phenoxyaniline followed by reduction.

Synthetic Pathway Overview

Caption: Synthetic pathway from 2-phenoxyaniline to the target hydrazine salt.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-phenoxyaniline.

Materials:

-

2-Phenoxyaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. Dissolve 2-phenoxyaniline in a solution of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. c. The formation of the diazonium salt intermediate is typically indicated by a color change. Stir for an additional 30 minutes at this temperature. d. Causality: This low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.

-

Reduction: a. In a separate flask, prepare a solution of stannous chloride in concentrated HCl. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution. The addition should be controlled to manage the exothermic reaction. c. Causality: Stannous chloride is a classic and effective reducing agent for converting diazonium salts to the corresponding hydrazines. The acidic environment is necessary for the reaction to proceed and to form the hydrochloride salt of the product.

-

Isolation and Purification: a. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. b. The resulting precipitate, this compound, is collected by vacuum filtration. c. The crude product is washed with a small amount of cold water or another suitable solvent to remove residual acids and salts. d. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Applications in Drug Development

The primary utility of this compound is as a synthon for building more complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2620-83-9 | |

| Molecular Formula | C₁₂H₁₃ClN₂O | |

| Molecular Weight | 236.70 g/mol | |

| Appearance | White to off-white crystalline powder |

Fischer Indole Synthesis

This is the most prominent application. The hydrazine reacts with a ketone or aldehyde under acidic conditions to form a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to form a substituted indole. The phenoxy group at the 2-position of the hydrazine ultimately becomes a substituent at the 7-position of the resulting indole ring, yielding 7-phenoxyindoles. These scaffolds are present in various biologically active molecules.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- PubChem Compound Summary for CID 2777180, (2-Phenoxyphenyl)hydrazine hydrochloride.

(2-Phenoxy-phenyl)-hydrazine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenoxy-phenyl)-hydrazine hydrochloride is a substituted aromatic hydrazine salt that serves as a valuable building block in synthetic organic chemistry. Its structural complexity, featuring a phenoxy moiety on the phenyl ring, makes it a precursor of interest for constructing complex heterocyclic scaffolds. Hydrazine derivatives are fundamentally important in the synthesis of a wide array of biologically active molecules, and this particular compound is no exception. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic approach, analytical characterization methods, and critical safety information, contextualized with insights relevant to its application in research and drug development.

Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is defined by its unique molecular structure, from which its properties and reactivity are derived.

-

Chemical Name: this compound

The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring at position 1. At the adjacent position 2, a phenoxy group (-O-C₆H₅) is attached. The molecule is supplied as a hydrochloride salt, which improves its stability and handling characteristics compared to the free base.

Caption: Structure of this compound.

Section 2: Physical and Chemical Properties

Quantitative physical and chemical data are paramount for designing experiments, ensuring safe handling, and predicting behavior in chemical reactions. While specific experimental data for this compound is not widely published, the properties of the parent compound, phenylhydrazine hydrochloride, provide a useful baseline.

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder (expected) | [3] |

| Molecular Formula | C₁₂H₁₃ClN₂O | [1][2] |

| Molecular Weight | 236.70 g/mol | [1][2] |

| Melting Point | Data not available. For Phenylhydrazine HCl: ~250-254 °C (decomposes) | [4][5] |

| Boiling Point | Data not available. For Phenylhydrazine HCl: Decomposes | [6] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol. For Phenylhydrazine HCl: Soluble in water and alcohol; insoluble in ether. | [3][6][7] |

| Stability | Stable under recommended storage conditions. Sensitive to light and air. The hydrochloride salt is more stable than the free base. | [3] |

Section 3: Synthesis and Mechanism

The synthesis of substituted phenylhydrazines typically follows a well-established pathway involving the diazotization of a primary aromatic amine followed by reduction. For this compound, the logical precursor is 2-phenoxyaniline.

Causality Behind the Synthetic Choices:

-

Diazotization: The process begins with the conversion of the primary amine (2-phenoxyaniline) into a diazonium salt. This is achieved by treating the amine with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing. The hydrochloric acid serves both to form the amine salt, making it soluble, and to generate the necessary nitrous acid in situ from sodium nitrite.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine, precipitating the product as the hydrochloride salt.

Caption: General workflow for synthesizing aryl hydrazine hydrochlorides.

Section 4: Applications in Research and Drug Development

Phenylhydrazine and its derivatives are cornerstone reagents in organic synthesis, primarily due to their role in the Fischer Indole Synthesis . This reaction is one of the most reliable methods for constructing the indole ring system, a privileged scaffold found in a vast number of pharmaceuticals and natural products.

Mechanism of Action in Fischer Indole Synthesis: this compound can react with an aldehyde or ketone to form a phenylhydrazone intermediate. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by the loss of ammonia, to yield a substituted indole.

The presence of the 2-phenoxy group on the hydrazine allows for the synthesis of indoles with substitution at the 7-position, providing access to a class of compounds that can be further elaborated into complex drug candidates. Derivatives of phenylhydrazine are explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.

Caption: Application of (2-Phenoxy-phenyl)-hydrazine in synthesis.

Section 5: Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of spectroscopic techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex. Key signals would include:

-

Broad signals for the -NH-NH₂ protons, which are exchangeable with D₂O.

-

Aromatic protons from both the phenyl and phenoxy rings, likely appearing in the range of 6.8-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct signals for the aromatic carbons, unless there is accidental overlap. The carbon attached to the nitrogen (C-N) and the carbon attached to the ether oxygen (C-O) will be key diagnostic peaks.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would include:

-

N-H stretching vibrations around 3200-3400 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

C=C stretching in the aromatic rings around 1450-1600 cm⁻¹.

-

A strong C-O-C (ether) stretching band around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₂N₂O.

Section 6: Safety, Handling, and Toxicology

Trustworthiness through Self-Validating Protocols: Safe handling is non-negotiable. The protocols described are based on established best practices for handling toxic and potentially carcinogenic materials.

This compound, like other phenylhydrazine derivatives, must be handled with extreme caution. It is classified as toxic and may have carcinogenic and mutagenic properties.[2][8]

Hazard Summary:

| Hazard Class | Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Mutagenicity | Suspected of causing genetic defects. |

| Carcinogenicity | May cause cancer. |

| Aquatic Hazard | Very toxic to aquatic life. |

Recommended Handling Procedures:

-

Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for splash hazards.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and air. Store under an inert atmosphere if possible.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 7: Experimental Protocols

Protocol 7.1: Representative Synthesis of this compound

This protocol is a representative procedure based on standard methods and should be adapted and optimized.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-phenoxyaniline (1 equivalent) in concentrated hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate should form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or ether) to remove impurities.

-

Dry the product under vacuum to yield this compound.

-

Protocol 7.2: Characterization by ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H protons, allowing them to be observed.

-

Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Analysis:

-

Integrate all peaks.

-

Identify the solvent peak.

-

Assign the aromatic protons (typically 6.8-7.5 ppm).

-

Identify the broad N-H peaks (can be highly variable in chemical shift).

-

Confirm purity by the absence of significant impurity peaks. To confirm N-H peaks, a D₂O shake can be performed; add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peaks should disappear.

-

References

- AA Blocks. (n.d.). (2-Phenoxy-phenyl)-hydrazine, HCl.

- Molbase. (n.d.). This compound.

- Qingdao Fengchen Technology and trade. (n.d.). Phenylhydrazine Hydrochloride or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1.

- Chembid. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.

- Reachem chemicals. (n.d.). Phenyl Hydrazine HCl Suppliers.

- PubChem. (n.d.). Phenylhydrazine.

- PubChem. (n.d.). Phenylhydrazine hydrochloride.

Sources

- 1. aablocks.com [aablocks.com]

- 2. jwypharmlab.com.cn [jwypharmlab.com.cn]

- 3. chemiis.com [chemiis.com]

- 4. guidechem.com [guidechem.com]

- 5. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 7. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride

This guide provides a comprehensive overview of the synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis and characterization of this compound.

Introduction: The Significance of (2-Phenoxy-phenyl)-hydrazine

(2-Phenoxy-phenyl)-hydrazine and its derivatives are pivotal building blocks in organic synthesis, most notably in the construction of indole structures via the Fischer indole synthesis.[1][2] The indole motif is a core component of numerous biologically active compounds, including anti-migraine agents of the triptan class.[1] The strategic placement of a phenoxy group on the phenylhydrazine scaffold allows for the introduction of diverse functionalities, making it a valuable synthon in medicinal chemistry for the exploration of new therapeutic agents.[3][4]

This guide will delineate a two-stage synthetic approach, commencing with the synthesis of the precursor 2-phenoxyaniline, followed by its conversion to the target this compound. We will also delve into the critical aspects of reaction mechanisms, experimental protocols, characterization, and safety considerations.

Strategic Approach to Synthesis

The synthesis of this compound is logically approached in two main stages. The first stage involves the formation of the diaryl ether linkage to produce 2-phenoxyaniline. The second stage is the conversion of the primary aromatic amine functionality of 2-phenoxyaniline into the desired hydrazine hydrochloride.

Caption: Overall synthetic strategy for this compound.

Synthesis of the Precursor: 2-Phenoxyaniline

The formation of the diaryl ether bond in 2-phenoxyaniline is most effectively achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[5][6]

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for diaryl ether synthesis traditionally requires harsh reaction conditions. However, modern protocols often utilize catalytic amounts of copper with ligands to facilitate the reaction under milder conditions.[5][6] The general mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[6]

Caption: Generalized mechanism of the Ullmann Condensation for diaryl ether synthesis.

Experimental Protocol: Synthesis of 2-Phenoxyaniline

This protocol is adapted from established procedures for Ullmann-type reactions.[7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromoaniline | 172.03 | 10.0 g | 58.1 mmol |

| Phenol | 94.11 | 6.56 g | 69.7 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.0 g | 116 mmol |

| Copper(I) Chloride (CuCl) | 98.99 | 4.6 g | 46.5 mmol |

| 1-Butylimidazole | 124.18 | 5.77 g | 46.5 mmol |

| o-Xylene | 106.16 | 100 mL | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoaniline, phenol, potassium carbonate, copper(I) chloride, and 1-butylimidazole.

-

Add o-xylene to the flask and ensure the mixture is well-suspended.

-

Flush the flask with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 140°C and maintain this temperature for 20 hours with vigorous stirring.

-

After cooling to room temperature, filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-phenoxyaniline.

Synthesis of this compound

The conversion of 2-phenoxyaniline to its corresponding hydrazine hydrochloride is a two-step process involving diazotization followed by reduction.

Reaction Principle: Diazotization and Reduction

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts.[8][9] This reaction proceeds via the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[9]

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid or sodium sulfite.[10][11] The use of stannous chloride is often preferred for its efficiency and the direct precipitation of the hydrazine hydrochloride salt.

Caption: Workflow for the conversion of 2-phenoxyaniline to the target hydrazine hydrochloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general and reliable method for the synthesis of phenylhydrazine hydrochlorides.[10]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Phenoxyaniline | 185.22 | 10.0 g | 54.0 mmol |

| Concentrated HCl (12 M) | 36.46 | 45 mL | - |

| Water (H₂O) | 18.02 | 70 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 56.7 mmol |

| Stannous Chloride (SnCl₂) | 189.60 | 20.4 g | 108 mmol |

Procedure:

-

In a flask, dissolve 2-phenoxyaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the cooled 2-phenoxyaniline solution, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Add the stannous chloride solution dropwise to the diazonium salt solution, keeping the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

The precipitated this compound is collected by filtration.

-

Wash the solid product with brine and then with diethyl ether.

-

Dry the product in a vacuum oven at 40°C overnight.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: Determination of the melting point can provide a preliminary indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will confirm the presence of aromatic protons from both phenyl rings and the protons of the hydrazine moiety. A representative ¹H NMR spectrum for phenylhydrazine hydrochloride shows signals in the aromatic region (around 6.9-7.3 ppm) and broad signals for the NH and NH₃⁺ protons (around 8.4 and 10.4 ppm, respectively).[5]

-

¹³C NMR spectroscopy will show the characteristic signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (typically in the range of 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹).[12][13]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Use a respirator if ventilation is inadequate.[10][14]

-

Skin and Eye Contact: Hydrazine derivatives are corrosive and can cause severe burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]

-

Handling: Hydrazine is a strong reducing agent and can react violently with oxidizing agents. Avoid contact with metals, metal oxides, and acids.

-

Waste Disposal: Dispose of all waste containing hydrazine derivatives according to institutional and local regulations for hazardous chemical waste.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and adherence to safety protocols. The Ullmann condensation provides an effective route to the 2-phenoxyaniline precursor, which can then be converted to the target hydrazine hydrochloride via a reliable diazotization and reduction sequence. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate for its application in pharmaceutical research and development.

References

- Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).

- Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.

- Safety and Handling of Hydrazine. (n.d.). DTIC.

- Fischer indole synthesis. (n.d.). In Wikipedia.

- Ullmann condensation. (n.d.). In Wikipedia.

- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023). ijarsct.

- Phenylhydrazine hydrochloride. (n.d.). NIST WebBook.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2007). MDPI.

- Ullmann Reaction. (n.d.). BYJU'S.

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2019). PubMed Central.

- Phenylhydrazine. (1921). Organic Syntheses, 1, 71.

- The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PMC - NIH.

- Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. (n.d.). ResearchGate.

- CN101602690A - Method for synthesizing hydroxyl phenylhydrazine or alkoxy ... (n.d.). Google Patents.

- Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. (2009). DergiPark.

- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022). Scirp.org.

- Diazotisation. (n.d.). Organic Chemistry Portal.

- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI.

- Hydrazine, phenyl-. (n.d.). NIST WebBook.

- Phenylhydrazine hydrochloride. (n.d.). PubChem.

- 2-Chlorophenylhydrazine hydrochloride. (n.d.). PubChem.

- Phenylhydrazine. (n.d.). PubChem.

- The Late Show with Rob! Tonight's Special Guest: Hydrazine. (2005).

- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.

Sources

- 1. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 2. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]

- 3. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]

- 4. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-PHENOXYANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 9. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 14. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

(2-Phenoxy-phenyl)-hydrazine hydrochloride: An Inquiry into its Mechanism of Action

Prepared by a Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive review of the available scientific literature regarding the mechanism of action of (2-Phenoxy-phenyl)-hydrazine hydrochloride.

Executive Summary

An exhaustive search of the current scientific and patent literature has been conducted to elucidate the mechanism of action of this compound. The primary finding of this investigation is a notable absence of published research detailing the pharmacological, biochemical, or physiological effects of this specific compound. The available data predominantly identify it as a chemical intermediate or a reagent used in chemical synthesis, rather than as a bioactive agent with a characterized mechanism of action. This guide will detail the findings of the literature search and provide a framework for the initial characterization of a novel compound's mechanism of action, should such research be undertaken.

Current State of Knowledge: A Void in the Literature

Searches of prominent scientific databases, including PubMed, Scopus, and the CAS registry, yielded no studies focused on the biological activity or mechanism of action of this compound. The compound is listed in numerous chemical supplier catalogs, indicating its availability for research and synthesis purposes. However, these listings lack any accompanying data on its biological effects.

This lack of information prevents a detailed discussion of its specific molecular targets, signaling pathways, or dose-response relationships. It is plausible that this compound is:

-

A novel, uncharacterized compound with no publicly available biological data.

-

An intermediate in the synthesis of other, more complex molecules.

-

A compound that has been synthesized but has not yet undergone biological screening.

A Methodological Framework for Elucidating a Novel Compound's Mechanism of Action

Given the absence of data for this compound, this section will pivot to a more general, yet crucial, topic: a robust, field-proven workflow for the initial investigation into the mechanism of action of any novel chemical entity. This provides a practical guide for researchers who may be in possession of this or similar uncharacterized compounds.

Phase 1: Initial Screening and Target Identification

The primary objective is to ascertain if the compound elicits any biological response and to identify its potential molecular targets.

Experimental Workflow: High-Throughput Screening (HTS)

A broad-based HTS campaign is the cornerstone of initial mechanism of action studies. This involves screening the compound against a diverse panel of assays.

Step-by-Step Protocol:

-

Assay Panel Selection: Choose a commercially available or in-house developed panel that includes a wide range of target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay Execution: Perform the HTS assays according to the manufacturer's protocols. Include appropriate positive and negative controls.

-

Data Analysis: Analyze the raw data to identify any "hits" – instances where the compound shows significant activity.

Causality Behind Experimental Choices: An HTS approach is favored for its breadth. By testing against hundreds of potential targets simultaneously, it maximizes the probability of identifying a lead interaction, which can then be pursued with more focused studies.

Workflow Diagram: Target Identification

Caption: Initial workflow for identifying molecular targets of a novel compound.

Phase 2: Cellular Phenotyping and Pathway Analysis

Once a potential target is identified, the next step is to understand the compound's effect on cellular behavior and the signaling pathways it modulates.

Experimental Workflow: Phenotypic Screening

This involves treating various cell lines with the compound and observing changes in cellular phenotype.

Step-by-Step Protocol:

-

Cell Line Selection: Choose a panel of cell lines relevant to the potential target's function.

-

Compound Treatment: Treat the cells with a range of concentrations of the compound.

-

Phenotypic Analysis: Utilize high-content imaging or other assays to assess changes in cell morphology, proliferation, apoptosis, or other relevant phenotypes.

-

Pathway Analysis: If a specific phenotype is observed, use techniques like Western blotting or RNA sequencing to investigate changes in key signaling pathways downstream of the identified target.

Trustworthiness and Self-Validation: This workflow incorporates self-validation by correlating the observed cellular phenotype with the known function of the identified molecular target. For example, if the target is a pro-apoptotic kinase, a valid result would be the observation of increased apoptosis in treated cells.

Signaling Pathway Diagram: Hypothetical Example

Caption: Hypothetical signaling pathway for a novel kinase inhibitor.

Quantitative Data Summary

As no experimental data exists for this compound, the following table serves as a template for how such data, once generated, should be presented.

| Assay Type | Parameter | Value | Units |

| Target Binding | IC50 vs. Target X | e.g., 1.2 | µM |

| Cell Proliferation | GI50 in Cell Line Y | e.g., 5.8 | µM |

| Apoptosis Induction | EC50 for Caspase-3 Activation | e.g., 7.3 | µM |

Conclusion and Future Directions

The mechanism of action of this compound remains undefined within the public domain of scientific research. It currently stands as an uncharacterized molecule with potential for novel biological activity. The immediate future direction for any research group interested in this compound would be to initiate the foundational studies outlined in this guide. A systematic approach, beginning with broad screening and progressing to more focused cellular and molecular analyses, will be critical in uncovering its potential therapeutic or toxicological properties. Until such studies are performed and published, any discussion of its mechanism of action would be purely speculative.

References

As no peer-reviewed studies detailing the mechanism of action of this compound were identified, a traditional reference list of primary literature is not applicable. The information presented is based on a comprehensive search of publicly available scientific and chemical databases.

An In-Depth Technical Guide to the Spectral Analysis of (2-Phenoxy-phenyl)-hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectral data for (2-Phenoxy-phenyl)-hydrazine hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the elucidation of the compound's molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral data, grounded in fundamental principles, and is supplemented with detailed, field-proven experimental protocols. The guide emphasizes the causality behind methodological choices, ensuring a robust and validated approach to structural characterization.

Introduction: The Analytical Imperative

This compound is a substituted aromatic hydrazine derivative. Its structure, featuring a phenoxy group ortho to a hydrazine hydrochloride moiety, makes it a valuable precursor in the synthesis of heterocyclic compounds, including indoles and other pharmacologically relevant scaffolds. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed molecular fingerprint. This guide synthesizes data from NMR, IR, and MS to present a holistic and validated structural profile of the title compound.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectral interpretation is understanding the molecule's architecture. The key structural features of this compound (C₁₂H₁₃ClN₂O) that will be interrogated by spectroscopic methods are:

-

Two Aromatic Rings: A phenyl ring and a phenoxy-substituted phenyl ring, giving rise to complex signals in the aromatic region of the NMR spectrum.

-

Ether Linkage (C-O-C): This will produce characteristic stretching vibrations in the IR spectrum.

-

Hydrazinium Moiety (-NH-NH₃⁺): As a hydrochloride salt, the hydrazine group is protonated. This results in N-H bonds that are observable in both NMR and IR spectroscopy. The positive charge also influences the molecule's fragmentation in mass spectrometry.

Below is a diagram of the structure with a numbering system used for NMR assignments.

Caption: Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis of hydrazine salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar hydrochloride salt and because its residual solvent peak does not obscure key regions of the spectrum. Furthermore, the acidic protons of the hydrazinium group (NH and NH₃⁺) are exchangeable; DMSO-d₆ is a non-protic solvent that slows down this exchange, allowing these protons to be observed as distinct, albeit often broad, signals.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approx. 6.8-7.5 ppm) due to the nine aromatic protons on two different ring systems. The protons of the hydrazinium group will appear further downfield, typically broadened by quadrupole effects from the nitrogen atoms and by chemical exchange.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | br s | 3H | -NH₃⁺ | Broad signal due to proton exchange and quadrupolar coupling. Downfield shift due to positive charge. |

| ~8.5 | br s | 1H | -NH- | Broad signal, downfield due to inductive effect of the adjacent nitrogen and phenyl ring. |

| ~7.4-6.8 | m | 9H | Ar-H | Complex multiplet pattern arising from the nine protons of the two aromatic rings. Overlapping signals are expected. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton. Twelve distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155-158 | C1' | Aromatic carbon attached to the ether oxygen, deshielded. |

| ~145-148 | C2 | Aromatic carbon attached to the ether oxygen, deshielded. |

| ~140-142 | C1 | Aromatic carbon attached to the hydrazine group. |

| ~130-132 | C4', C6, C4 | Aromatic CH carbons. |

| ~120-125 | C2', C6', C5 | Aromatic CH carbons. |

| ~115-120 | C3', C5', C3 | Aromatic CH carbons. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signal at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Diagnostic Vibrations for Structural Confirmation

For this compound, the key diagnostic peaks will correspond to N-H, C-H, C-O, and C=C bonds. The hydrochloride form will show broad absorptions for the N-H stretches of the -NH₃⁺ group, which are often superimposed on the C-H stretching region.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3200-2800 (broad) | N-H stretch | -NH₃⁺ and -NH- groups in the hydrazinium salt. |

| 3100-3000 | C-H stretch | Aromatic C-H. |

| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1240 | C-O-C stretch | Asymmetric stretch of the aryl ether. |